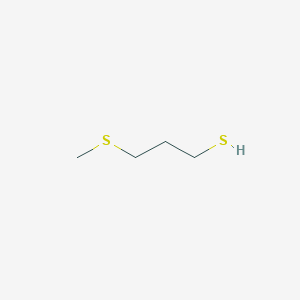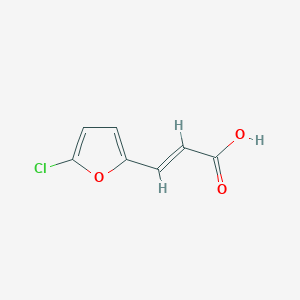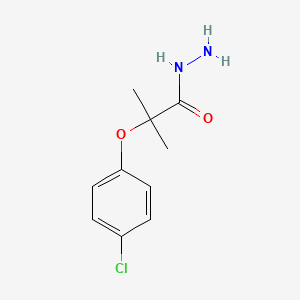
4-Thia-1-pentanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thia-1-pentanethiol is an organic compound with the molecular formula C4H10S2. It is a thiol, which means it contains a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors. The structure of this compound includes a sulfur atom within the carbon chain, making it a thioether as well. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Thia-1-pentanethiol can be synthesized through several methods:
-
Nucleophilic Substitution: : One common method involves the reaction of an alkyl halide with a hydrosulfide anion (HS-). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon atom bonded to the halide, replacing the halide with a thiol group.
[ \text{R-X} + \text{HS}^- \rightarrow \text{R-SH} + \text{X}^- ]
-
Thiourea Method: : Another method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. This method is particularly useful for synthesizing thiols with high yields.
[ \text{R-X} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{R-SC(NH}_2\text{)NH}_2 \rightarrow \text{R-SH} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using hydrosulfide anions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents and catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Thia-1-pentanethiol undergoes various chemical reactions, including:
-
Oxidation: : Thiols can be oxidized to form disulfides. This reaction is important in biochemistry, where disulfide bonds play a crucial role in protein structure.
[ 2 \text{R-SH} \rightarrow \text{R-S-S-R} + 2 \text{H}^+ ]
-
Reduction: : Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
[ \text{R-S-S-R} + 2 \text{H}^+ \rightarrow 2 \text{R-SH} ]
-
Substitution: : Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another functional group in a molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other mild oxidizing agents.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol, and sodium borohydride (NaBH4).
Solvents: Common solvents include water, ethanol, and other polar solvents.
Major Products
Disulfides: Formed through oxidation of thiols.
Thioethers: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Thia-1-pentanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Plays a role in studying protein structures and functions, as thiols and disulfides are important in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Thia-1-pentanethiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, thiols can form disulfide bonds, which are crucial for protein structure and function.
Comparación Con Compuestos Similares
4-Thia-1-pentanethiol can be compared with other thiols and thioethers:
Methanethiol (CH3SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Ethanethiol (C2H5SH): Another simple thiol, used as an odorant and in organic synthesis.
1-Butanethiol (C4H9SH): Similar to this compound but without the internal sulfur atom, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of an internal sulfur atom within the carbon chain, which gives it distinct chemical properties compared to other thiols. This structural feature allows it to participate in specific reactions and applications that other thiols may not be suitable for.
Propiedades
IUPAC Name |
3-methylsulfanylpropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-6-4-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSINCGJNDJREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26718-09-2 |
Source


|
| Record name | 3-(methylsulfanyl)propane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563099.png)
![1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2563102.png)



![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2563108.png)





![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2563121.png)
